molecular formula C16H35NaO4P B093869 Sodium bis(2-ethylhexyl) phosphate CAS No. 141-65-1

Sodium bis(2-ethylhexyl) phosphate

Cat. No.: B093869
CAS No.: 141-65-1
M. Wt: 345.41 g/mol
InChI Key: ANKKKXPKAZWSGT-UHFFFAOYSA-N
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Description

Sodium bis(2-ethylhexyl) phosphate is an organophosphorus compound with the molecular formula C16H34NaO4P. It is the sodium salt of bis(2-ethylhexyl) phosphoric acid. This compound is widely used in various industrial applications, particularly as a surfactant and an extractant for metal ions. Its unique chemical structure allows it to interact with both polar and non-polar substances, making it highly versatile in different chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(2-ethylhexyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production process is scaled up using large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to optimize the conversion rate and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium bis(2-ethylhexyl) phosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with metal ions to form metal-phosphate complexes.

    Hydrolysis: In the presence of water, it can hydrolyze to form bis(2-ethylhexyl) phosphoric acid and sodium hydroxide.

Common Reagents and Conditions:

    Reagents: Common reagents include metal salts, acids, and bases.

    Conditions: Reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.

Major Products:

    Metal-Phosphate Complexes: These are formed when this compound reacts with metal ions.

    Bis(2-ethylhexyl) Phosphoric Acid: Formed through hydrolysis.

Scientific Research Applications

Sodium bis(2-ethylhexyl) phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium bis(2-ethylhexyl) phosphate involves its ability to form micelles and interact with both hydrophilic and hydrophobic substances. This property makes it an effective surfactant and extractant. In metal extraction, it forms stable complexes with metal ions, facilitating their separation from other components .

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) hydrogen phosphate
  • Di(2-ethylhexyl) phosphate
  • Tris(2-ethylhexyl) phosphate

Comparison: Sodium bis(2-ethylhexyl) phosphate is unique due to its sodium salt form, which enhances its solubility in water compared to its non-sodium counterparts. This property makes it particularly useful in aqueous systems for metal extraction and as a surfactant .

Properties

CAS No.

141-65-1

Molecular Formula

C16H35NaO4P

Molecular Weight

345.41 g/mol

IUPAC Name

sodium;bis(2-ethylhexyl) phosphate

InChI

InChI=1S/C16H35O4P.Na/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18);

InChI Key

ANKKKXPKAZWSGT-UHFFFAOYSA-N

SMILES

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+]

Isomeric SMILES

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+]

Canonical SMILES

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.[Na]

Key on ui other cas no.

141-65-1

Pictograms

Corrosive; Irritant

Related CAS

298-07-7 (Parent)

Synonyms

di(2-ethylhexyl)phosphate
di-2-(ethylhexyl)phosphoric acid
di-2-(ethylhexyl)phosphoric acid, ammonium salt
di-2-(ethylhexyl)phosphoric acid, potassium salt
di-2-(ethylhexyl)phosphoric acid, sodium salt
sodium bis(2-ethylhexyl)phosphate

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a four neck flask of 200 ml are added 19.94 g (60 mmol) of di(2-ethylhexyl) phosphate [Starting Material A] and 12.0 g (60 mmol) of a 20% aqueous solution of sodium hydroxide at 20° C., which are agitated for 60 minutes to obtain an aqueous solution of sodium di(2-ethylhexyl) phosphate. Then, 80 g of ethanol is added to this solution and subsequently 17.87 g (20 mmol) of a 26.0% aqueous solution of lanthanum chloride is added at a dropping rate of 1 ml/min, which are further reacted at the same temperature for 0 minute with stirring, whereby lanthanum di(2-ethylhexyl) phosphate is gradually precipitated to cause white turbidity in the solution. The precipitates are dissolved by adding 80 g of cyclohexane to the solution with stirring. The reaction solution is left at rest to remove the separated water layer. After the washing with 25 ml of water three times, a reflux dehydrator is mounted onto the vessel to remove water and ethanol in the reaction solution through azeotropy with cyclohexane, and then the same procedure as in [Example 1] is conducted to obtain 53.8 g of a solution of lanthanum di(2-ethylhexyl) phosphate in cyclohexane having a concentration of about 40%. The analytical results are shown in Table 1.
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19.94 g
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reactant
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[Compound]
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aqueous solution
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reactant
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0 (± 1) mol
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reactant
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sodium di(2-ethylhexyl) phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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